4-Methylbenzimidazol-2-one
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Overview
Description
4-Methylbenzimidazol-2-one is a heterocyclic aromatic compound with the molecular formula C8H8N2O. It is a derivative of benzimidazole, characterized by a benzene ring fused to an imidazole ring with a methyl group at the 4-position. This compound is known for its stability and significant biological activity, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzimidazol-2-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reduction of 2-nitro-4-methylacetanilide . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzimidazol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, depending on the reagents used
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various substituted benzimidazoles and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Methylbenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has shown its potential in developing anticancer and antiviral drugs.
Industry: It is used in the production of pigments and resins due to its stability and color properties .
Mechanism of Action
The mechanism of action of 4-Methylbenzimidazol-2-one involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication of certain pathogens. Additionally, it acts as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes . The pathways involved often include the inhibition of nucleic acid synthesis and disruption of cellular metabolism.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
4-Methylbenzoxazole: Similar in structure but with an oxygen atom in place of the nitrogen in the imidazole ring.
4-Methylindole: Another structurally related compound with different biological properties .
Uniqueness: 4-Methylbenzimidazol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its stability and ability to form various derivatives make it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H6N2O |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-methylbenzimidazol-2-one |
InChI |
InChI=1S/C8H6N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |
InChI Key |
BVYCHIDQDVWEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=O)N=C12 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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